Pregabalin impurity 13

Pharmaceutical Analysis Impurity Profiling Stability-Indicating Methods

Pregabalin Impurity 13 (CAS 466678-47-7) is a structurally defined degradation-related impurity of the anticonvulsant and neuropathic pain agent pregabalin. Chemically designated as (S)-4-isobutyl-1-(((2S,3S,4S,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl)pyrrolidin-2-one, this compound (molecular formula C14H25NO6; molecular weight 303.4 g/mol) is a pyranoside-lactose conjugate adduct.

Molecular Formula C14H25NO6
Molecular Weight 303.35 g/mol
CAS No. 466678-47-7
Cat. No. B3328460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregabalin impurity 13
CAS466678-47-7
Molecular FormulaC14H25NO6
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(C)CC1CC(=O)N(C1)CC2(C(C(C(CO2)O)O)O)O
InChIInChI=1S/C14H25NO6/c1-8(2)3-9-4-11(17)15(5-9)7-14(20)13(19)12(18)10(16)6-21-14/h8-10,12-13,16,18-20H,3-7H2,1-2H3/t9-,10+,12-,13-,14-/m0/s1
InChIKeyAZUXUOROLIYZMA-XASJZRDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregabalin Impurity 13 (CAS 466678-47-7): Structural Identity, Regulatory Role, and Analytical Reference Standard Specifications


Pregabalin Impurity 13 (CAS 466678-47-7) is a structurally defined degradation-related impurity of the anticonvulsant and neuropathic pain agent pregabalin. Chemically designated as (S)-4-isobutyl-1-(((2S,3S,4S,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl)pyrrolidin-2-one, this compound (molecular formula C14H25NO6; molecular weight 303.4 g/mol) is a pyranoside-lactose conjugate adduct [1]. Unlike process-related impurities that arise during synthetic manufacturing steps, Impurity 13 represents a specific degradation product that forms via condensation between pregabalin and lactose . It is supplied as a characterized reference standard with full regulatory-compliant documentation, supporting analytical method development, method validation, quality control, and Abbreviated New Drug Application (ANDA) filing for pregabalin pharmaceutical products [1]. Traceability to pharmacopeial standards (USP or EP) can be provided based on feasibility [1].

Why Pregabalin Impurity 13 Cannot Be Substituted with Generic Degradants: Chromatographic and Structural Differentiation Requirements


Pregabalin impurity profiles are highly heterogeneous, encompassing process-derived impurities (e.g., lactam, alkene pregabalin, trimer, and phenethylamine-related species), enantiomeric impurities (the R-isomer), and degradation-specific adducts [1][2]. Pregabalin Impurity 13 belongs to a distinct class: pyranoside-lactose conjugate adducts that form exclusively via carbohydrate condensation under specific pH and thermal conditions . This structural class exhibits chromatographic retention behavior, UV absorption characteristics, and mass spectrometric fragmentation patterns that differ fundamentally from those of synthetic process impurities (e.g., 4-isobutylpyrrolidin-2-one, 3-isobutylglutaric acid, R-enantiomer) [1][3]. Generic substitution with any alternative impurity reference standard would compromise method specificity, accuracy of impurity quantification, and compliance with ICH Q3A/Q3B thresholds for identification, qualification, and reporting [2]. The following evidence dimensions establish the quantifiable differentiation that mandates product-specific selection.

Quantitative Differentiation of Pregabalin Impurity 13: Comparative Evidence for Analytical Reference Standard Selection


Chromatographic Retention Time Differentiation: Impurity 13 vs. Pregabalin Active Pharmaceutical Ingredient (API) on RP-HPLC with MS Detection

In a validated RP-HPLC-MS stability-indicating method for pregabalin drug substance, Pregabalin Impurity 13 exhibits a distinct chromatographic retention time of 17.19 minutes under gradient elution conditions using a Waters XBridge C18 column (250 mm × 4.6 mm, 5 μm) with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). This retention time differs significantly from that of pregabalin API, which elutes at 9.70 minutes under identical conditions . The resulting retention time ratio (RT Impurity 13 / RT Pregabalin) of 1.77 confirms baseline-resolved separation in stability-indicating assays.

Pharmaceutical Analysis Impurity Profiling Stability-Indicating Methods

Structural Class Differentiation: Pyranoside-Lactose Conjugate Adduct vs. Process Impurities in Pregabalin Manufacturing

Pregabalin Impurity 13 is formed via a condensation reaction between pregabalin (C8H17NO2; 159.2 g/mol) and lactose excipient, yielding the pyranoside adduct (C14H25NO6; 303.4 g/mol). This mechanism requires acidic pH conditions and elevated temperature (60–80°C) . In contrast, typical process impurities reported in pregabalin API syntheses—including lactam (4-isobutylpyrrolidin-2-one), 4-alkene pregabalin, 5-alkene pregabalin, trimer, 3-isobutylglutaric acid, and phenethylamine derivatives—arise from incomplete reaction, side reactions, or rearrangement during Hofmann rearrangement or phenethylamine-route syntheses [1]. No published analytical method for pregabalin process impurities has reported detection of the lactose adduct, consistent with its exclusive formation in finished drug product formulations rather than during API manufacturing.

Degradation Chemistry Forced Degradation Studies Excipient Compatibility

Method-Specific Stability Assessment: Impurity 13 Solution Integrity Under HPLC Analytical Conditions

In the validated RP-HPLC-MS method developed for pregabalin impurity profiling, Pregabalin Impurity 13 demonstrated the highest solution stability among all detected impurities when stored in sample diluent (water-acetonitrile, 50:50 v/v). Under short-term storage conditions at 25°C, Impurity 13 exhibited no significant degradation or peak area reduction over a 6-hour analytical sequence duration, whereas other process-related impurities (e.g., lactam, alkene derivatives) showed varying degrees of on-bench stability loss . This differential stability behavior is critical for accurate quantification in long analytical runs.

Method Validation Analytical Quality by Design ICH Q2(R1) Compliance

Procurement-Relevant Application Scenarios for Pregabalin Impurity 13 Reference Standard


Stability-Indicating HPLC Method Development and Validation for Pregabalin Finished Drug Products Containing Lactose Excipient

In forced degradation studies and stability-indicating method validation for pregabalin tablet or capsule formulations containing lactose, Impurity 13 serves as the definitive reference standard for the pyranoside-lactose adduct degradant. Its chromatographic retention time (17.19 minutes) and resolution from pregabalin API (RT 9.70 minutes) enable accurate peak identification and system suitability assessment . Use of this product-specific standard is required to demonstrate method specificity and to establish relative response factors for degradation product quantification under ICH Q2(R1) guidelines.

Excipient Compatibility and Forced Degradation Studies in ANDA Regulatory Filings

During ANDA development, regulatory agencies require comprehensive excipient compatibility data demonstrating that lactose-containing formulations do not generate uncharacterized degradation products. Pregabalin Impurity 13 provides the characterized reference material necessary to identify and quantify the lactose-pregabalin condensation product formed under stressed conditions (acidic pH, 60–80°C) . Inclusion of this standard in forced degradation study protocols supports demonstration of formulation robustness and facilitates regulatory acceptance of impurity control strategies.

Quality Control Release Testing and Stability Monitoring for Commercial Pregabalin Drug Products

For commercial pregabalin products formulated with lactose, Impurity 13 must be monitored in batch release and ongoing stability testing to ensure compliance with ICH Q3B thresholds for degradation products. The reference standard enables accurate quantification of this specific adduct impurity, which may otherwise be misidentified or undetected when using generic impurity mixtures. Traceability to pharmacopeial standards (USP or EP), available upon feasibility, further supports cGMP compliance and regulatory inspection readiness [1].

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